molecular formula C16H12N2O2S B11037553 N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide

N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide

Cat. No.: B11037553
M. Wt: 296.3 g/mol
InChI Key: GXWQNGHTCSQRDN-UHFFFAOYSA-N
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Description

N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE typically involves the condensation of 2-aminobenzothiazine with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazine ring or the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar benzothiazine structures.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide moieties.

Uniqueness

N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is unique due to its specific combination of benzothiazine and phenylacetamide structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-(4-oxo-1,3-benzothiazin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C16H12N2O2S/c19-14(10-11-6-2-1-3-7-11)17-16-18-15(20)12-8-4-5-9-13(12)21-16/h1-9H,10H2,(H,17,18,19,20)

InChI Key

GXWQNGHTCSQRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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